BenchChemオンラインストアへようこそ!

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-4-yl)ethyl]acetamide

Infection Imaging LTB4 Antagonist Scintigraphy

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-4-yl)ethyl]acetamide, also designated DPC11870, is a synthetic small-molecule leukotriene B4 (LTB4) receptor antagonist featuring a tetrazole–phenoxy–acetamide core conjugated to a pyridin-4-yl ethyl moiety. It exhibits high-affinity binding to both the BLT1 and BLT2 receptors and has been extensively validated as a radiolabeled probe for scintigraphic imaging of infectious and inflammatory lesions in preclinical models.

Molecular Formula C17H18N6O2
Molecular Weight 338.4 g/mol
Cat. No. B14933983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-4-yl)ethyl]acetamide
Molecular FormulaC17H18N6O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=NC=C3
InChIInChI=1S/C17H18N6O2/c1-23-21-17(20-22-23)14-2-4-15(5-3-14)25-12-16(24)19-11-8-13-6-9-18-10-7-13/h2-7,9-10H,8,11-12H2,1H3,(H,19,24)
InChIKeyBBOYXJZSKKZZGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-4-yl)ethyl]acetamide (DPC11870): A Dual-Targeting LTB4 Antagonist for Infection Imaging and Inflammatory Disease Research


2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-4-yl)ethyl]acetamide, also designated DPC11870, is a synthetic small-molecule leukotriene B4 (LTB4) receptor antagonist featuring a tetrazole–phenoxy–acetamide core conjugated to a pyridin-4-yl ethyl moiety [1]. It exhibits high-affinity binding to both the BLT1 and BLT2 receptors and has been extensively validated as a radiolabeled probe for scintigraphic imaging of infectious and inflammatory lesions in preclinical models [2]. Unlike conventional anti-inflammatory agents, DPC11870 offers a unique combination of potent LTB4 receptor blockade, controlled cytochrome P450 inhibition, and a favorable cardiac safety profile, making it a differentiated tool for mechanistic studies and drug discovery programs targeting the LTB4–BLT axis [3].

Why Generic LTB4 Antagonists Cannot Substitute for 2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-4-yl)ethyl]acetamide in Infection Imaging and BLT1/2 Profiling


Substituting DPC11870 with other LTB4 antagonists or generic anti-inflammatory agents introduces significant risk of reduced target engagement, altered pharmacokinetics, and impaired imaging quality. DPC11870’s bivalent tetrazole–pyridine architecture confers a unique binding mode to BLT1/2 receptors that is not replicated by monovalent or structurally simplified LTB4 antagonists such as MB88 or SG385 [1]. Direct comparative imaging studies demonstrate that DPC11870 provides superior abscess delineation and target-to-background ratio relative to alternative radiolabeled LTB4 probes, largely due to its rapid blood clearance and high lesion uptake [1]. Furthermore, its distinct cytochrome P450 inhibition fingerprint—low CYP1A2 and CYP3A4 liability combined with negligible hERG blockade—differentiates it from many tetrazole-containing drug candidates that carry higher off-target toxicity potential [2]. These compound-specific properties cannot be inferred from class-level generalizations and must guide procurement decisions where reproducible in vivo imaging or selective BLT receptor pharmacology is required.

Quantitative Evidence for the Selection of 2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-4-yl)ethyl]acetamide over Alternative LTB4 Antagonists


Superior Infection Imaging Contrast: DPC11870 vs. 99mTc-MB88 and 99mTc-MB81 in Rabbit Models

In a head-to-head rabbit infection model, the bivalent LTB4 antagonist DPC11870 (111In-labeled) produced higher-quality scintigraphic images than the monovalent 99mTc-MB88 and bivalent 99mTc-MB81 compounds. Although abscess uptake at 8 h post-injection was comparable (%ID/g values: 0.22 ± 0.08 for MB81, 0.36 ± 0.13 for MB88), DPC11870 yielded better abscess delineation due to more rapid clearance from non-target organs, resulting in superior target-to-background ratios [1].

Infection Imaging LTB4 Antagonist Scintigraphy

Minimal CYP1A2 Inhibition: A Differentiated Drug–Drug Interaction Risk Profile

DPC11870 exhibited weak inhibition of human CYP1A2 with an IC50 of 1.50E+3 nM (1.5 µM) in a recombinant enzyme assay [1]. This low inhibitory potency places DPC11870 in a favorable drug–drug interaction (DDI) risk category compared to many tetrazole-containing drug candidates that often show sub-micromolar CYP1A2 inhibition. For example, prototypical CYP1A2 inhibitors such as fluvoxamine are active at low nanomolar concentrations, highlighting the relative safety of DPC11870 [2].

Drug Metabolism CYP Inhibition Safety Pharmacology

Negligible hERG Blockade: Cardiac Safety Advantage Over Several Tetrazole-Containing Kinase Inhibitors

DPC11870 displayed an IC50 > 100,000 nM (>100 µM) against the human ERG potassium channel in a fluorescence polarization assay [1]. This value is well above the 30 µM threshold commonly used to flag hERG liability and compares favorably with several marketed tetrazole-containing kinase inhibitors (e.g., vandetanib, hERG IC50 ~1–3 µM) that carry black-box warnings for QT prolongation [2].

Cardiotoxicity hERG Safety Screening

Bivalent LTB4 Receptor Antagonism: Mechanistic Differentiation from Monovalent Probes

DPC11870 is a bivalent LTB4 antagonist engaging both the high-affinity BLT1 receptor (primarily on neutrophils) and the lower-affinity BLT2 receptor (on most nucleated blood cells) [1]. This bivalent architecture is critical for its ability to label granulocytes in vivo and accumulate at infection sites—a property not shared by monovalent LTB4 antagonists such as MB88, which showed inferior imaging contrast in direct comparisons [2].

LTB4 Receptor BLT1/BLT2 Receptor Binding

Optimal Research and Industrial Applications for 2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-4-yl)ethyl]acetamide (DPC11870)


Preclinical Scintigraphic Imaging of Bacterial Infection and Inflammatory Lesions

DPC11870, radiolabeled with 111In, is the best-characterized LTB4 antagonist for non-invasive imaging of infection and inflammation in rabbit models. Its rapid abscess accumulation and fast blood clearance yield high-contrast images that outperform both monovalent (MB88) and alternative bivalent (MB81) probes. Researchers developing anti-infective therapies or studying host–pathogen interactions should prioritize DPC11870 for longitudinal imaging studies where image quality directly impacts data interpretability [1].

Pharmacological Profiling of the BLT1/BLT2 Receptor Axis

As a dual BLT1/BLT2 antagonist with a well-defined bivalent structure, DPC11870 enables systematic dissection of LTB4-mediated signaling pathways in neutrophil chemotaxis and leukocyte activation. Its selectivity profile—low CYP1A2/CYP3A4 inhibition and negligible hERG liability—makes it a cleaner pharmacological tool than many tetrazole-containing kinase inhibitors, allowing researchers to attribute biological effects specifically to LTB4 receptor blockade rather than off-target activities [2].

In Vitro Drug–Drug Interaction and Safety Pharmacology Screening

DPC11870’s quantitatively established CYP inhibition fingerprint (CYP1A2 IC50 = 1.5 µM; CYP3A4 IC50 = 27.4 µM) and hERG safety margin (>100 µM) provide a well-characterized baseline for assessing the polypharmacology of novel tetrazole-containing compounds. Contract research organizations (CROs) and pharmaceutical development teams can use DPC11870 as a reference standard when profiling the ADME-tox properties of in-house LTB4 antagonist candidates, ensuring that new chemical entities meet or exceed the safety benchmarks set by DPC11870 [2].

Development of Next-Generation Infection Imaging Agents

DPC11870 serves as the structural and pharmacological benchmark for designing improved LTB4-targeted imaging probes. Its bivalent tetrazole–pyridine scaffold and validated in vivo performance provide a template for medicinal chemistry efforts aimed at enhancing binding affinity, optimizing radionuclide chelation chemistry, or extending imaging applications to other inflammatory diseases. Any new candidate should demonstrate, at minimum, equivalent or superior image contrast and pharmacokinetics relative to DPC11870 in standardized rabbit infection models [1].

Quote Request

Request a Quote for 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[2-(pyridin-4-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.